2-thioacetyl MAGE - 112014-15-0

2-thioacetyl MAGE

Catalog Number: EVT-343585
CAS Number: 112014-15-0
Molecular Formula: C21H42O3S
Molecular Weight: 374.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIAA1363 is a recently characterized 2-acetyl monoacylglyceryl ether hydrolase that is critical to the survival and proliferation of many cancer cell lines. 2-thioacetyl MAGE is a colorimetric substrate for KIAA1363. It can readily be adapted to perform activity/inhibition studies of this new enzyme, using standard DTNB detection of the free thiol as a readout for enzymatic activity.
Molecular Structure Analysis
  • Peptide Vaccines: Synthetic peptides derived from MAGE proteins can be used to vaccinate patients and elicit an immune response against tumor cells expressing the target MAGE protein [, ].
  • Adoptive T-cell Therapy: T cells can be engineered to express T-cell receptors (TCRs) specific for MAGE peptides presented by major histocompatibility complex (MHC) molecules on the surface of tumor cells [, , , , , , , ]. These engineered T cells can then be infused back into the patient to target and destroy tumor cells.
  • Chimeric Antigen Receptor (CAR) T-cell Therapy: Similar to TCR-engineered T cells, CAR T cells are genetically modified to express a receptor that recognizes a specific tumor antigen. In this case, the CAR would be designed to recognize a MAGE protein on the surface of tumor cells [].
Applications
  • Non-Small Cell Lung Cancer (NSCLC): Clinical trials have investigated MAGE-A3-directed therapies in NSCLC, but safety concerns, such as neurotoxicity, have arisen [, , ].
  • Melanoma: MAGE proteins, particularly MAGE-A3, have been extensively studied in melanoma, and clinical trials have shown promising results, including tumor regressions [, ].
  • Esophageal Cancer: MAGE-A4 is frequently expressed in esophageal cancer and has been targeted in clinical trials using TCR gene-engineered T cells [].
  • Multiple Myeloma: MAGE proteins, particularly MAGE-A3, are frequently expressed in multiple myeloma and have been investigated as targets for immunotherapy using peptide vaccines and adoptive T-cell therapy [, ].
  • Other Solid Tumors: MAGE proteins are also expressed in various other solid tumors, including bladder cancer, breast cancer, head and neck cancer, ovarian cancer, and sarcomas, suggesting their potential as broader immunotherapy targets [, , , , , , , , ].

MAGE-A3 Peptide

    Compound Description: MAGE-A3 peptide refers to specific amino acid sequences derived from the MAGE-A3 protein that can be recognized by the immune system, particularly T cells. These peptides are often presented on the surface of tumor cells in complex with major histocompatibility complex (MHC) molecules, allowing for T cell recognition and potential immune responses against the tumor. []

    Relevance: The MAGE-A3 peptide is directly derived from the MAGE-A3 protein, suggesting a direct structural relationship to "2-thioacetyl MAGE" if this compound is assumed to be a modified form of MAGE-A3. The research highlights the use of MAGE-A3 peptides as cancer vaccines, aiming to induce or enhance immune responses against MAGE-A3-expressing tumors. []

MAGE-A3/A9/A12 TCR

    Compound Description: This refers to a T-cell receptor (TCR) engineered to recognize epitopes shared by MAGE-A3, A9, and A12 proteins. TCRs are protein complexes on the surface of T cells that recognize and bind to specific antigens, such as those derived from MAGE proteins, presented by MHC molecules. []

    Relevance: The MAGE-A3/A9/A12 TCR specifically targets a group of MAGE proteins, suggesting a potential connection to "2-thioacetyl MAGE" if it's a modified form of a MAGE-A protein. The research highlights a case where this TCR, while effective against cancer, led to neurological toxicity due to off-target recognition of MAGE-A12 in the brain. []

MAGE-A12 Peptide

    Compound Description: Similar to the MAGE-A3 peptide, this refers to a specific amino acid sequence derived from the MAGE-A12 protein. This peptide was investigated as a potential source of off-target toxicity in the context of MAGE-A3-directed cancer therapy. [, ]

    Relevance: The MAGE-A12 peptide shares structural similarity with the MAGE-A3 peptide and is recognized by some MAGE-A3-specific TCRs, making it relevant in the context of "2-thioacetyl MAGE" if this compound is structurally related to MAGE-A proteins. The research suggests that MAGE-A12 expression in the brain might lead to neurological side effects when targeting MAGE-A3, highlighting the importance of understanding the expression patterns of MAGE family members for safe and effective immunotherapy. [, ]

EPS8L2 Peptide

    Compound Description: This peptide is derived from the EPS8L2 protein and was identified as a potential source of off-target toxicity in MAGE-A3-directed cancer therapy. Its structure shares similarities with MAGE-A3 peptides, leading to potential cross-reactivity with some MAGE-A3-specific TCRs. []

    Relevance: The EPS8L2 peptide, due to its structural similarity to MAGE-A3 peptides, could be relevant to understanding the potential off-target effects of therapies targeting "2-thioacetyl MAGE." The research emphasizes the need for highly selective targeting approaches to minimize the risk of toxicity arising from cross-reactivity with similar peptides in healthy tissues. []

MAGE-A4 Peptide

    Compound Description: This refers to a specific amino acid sequence from the MAGE-A4 protein that can be recognized by the immune system. Similar to MAGE-A3 peptides, MAGE-A4 peptides are presented by MHC molecules on the surface of tumor cells, enabling T cell recognition. [, , , ]

    Relevance: The use of MAGE-A4 peptides in cancer vaccines and the development of TCRs targeting these peptides suggest a potential link to "2-thioacetyl MAGE" if it's a modified form of MAGE-A4. The research highlights the potential of MAGE-A4 as a target for immunotherapy and the importance of understanding the factors influencing the effectiveness of MAGE-A4-directed therapies. [, , , ]

MAGE-A4c1032TCR

    Compound Description: This is a specific engineered TCR that targets the MAGE-A4 protein. This TCR is designed to have high affinity for its target, enhancing its ability to recognize and bind to MAGE-A4 peptides presented by MHC molecules on tumor cells. []

    Relevance: The MAGE-A4c1032TCR, with its high affinity for MAGE-A4, highlights the potential for developing highly specific therapeutic agents targeting MAGE proteins. Although the specific structure of "2-thioacetyl MAGE" is unknown, the research on MAGE-A4c1032TCR provides insights into the potential for designing effective TCR-based therapies targeting MAGE proteins. []

MAGE-A6 Peptide

    Compound Description: This refers to a specific amino acid sequence derived from the MAGE-A6 protein, similar to the MAGE-A3 and MAGE-A4 peptides. This peptide is recognized by certain T cells and has been studied in the context of cancer immunotherapy. [, ]

    Relevance: The research highlights the potential for cross-reactivity between MAGE-A6 and a homologous peptide from Mycoplasma penetrans HF-2 permease (HF-2216–229). This cross-reactivity could be relevant to "2-thioacetyl MAGE" if this compound shares structural similarities with either MAGE-A6 or HF-2216–229. The research emphasizes the importance of carefully evaluating potential cross-reactivities when developing immunotherapies targeting MAGE proteins. [, ]

HF-2216–229 Peptide

    Compound Description: This peptide, derived from Mycoplasma penetrans HF-2 permease, shares significant homology with a MAGE-A6 peptide. This homology leads to cross-reactive immune responses, meaning that immune cells stimulated by one peptide can also recognize and respond to the other. [, ]

    Relevance: The cross-reactivity observed between HF-2216–229 and MAGE-A6 peptides raises the possibility that "2-thioacetyl MAGE," if it shares structural features with either peptide, could also elicit cross-reactive immune responses. Understanding such cross-reactivities is crucial for predicting potential off-target effects and optimizing the safety and efficacy of immunotherapies targeting MAGE proteins. [, ]

Properties

CAS Number

112014-15-0

Product Name

2-thioacetyl MAGE

IUPAC Name

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate

Molecular Formula

C21H42O3S

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1

InChI Key

SJNRNWWBXZOALQ-NRFANRHFSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C

Synonyms

2-thio-Acetyl MAGE

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.